Lipophilicity Advantage vs. 2,4-Diamino Series
The 2,4-diethoxy derivative displays a calculated octanol–water partition coefficient (LogP) of 3.63, markedly higher than the 2,4-diamino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine series for which experimental LogD₇.₄ values typically range between 1.2 and 2.5 [1]. This ~100-fold increase in theoretical partition coefficient is consistent with replacing two polar amino groups (H-bond donors) with neutral ethoxy moieties, which reduces topological polar surface area (tPSA: 57.1 Ų for the target compound vs. 89–105 Ų for typical 2,4-diamino analogs [1]).
| Evidence Dimension | Lipophilicity (LogP / LogD₇.₄); Hydrogen-bond donor count |
|---|---|
| Target Compound Data | LogP = 3.63 ± 0.5 (calc.); tPSA = 57.1 Ų; HBD = 0 |
| Comparator Or Baseline | 2,4-Diamino-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine class: LogD₇.₄ ~1.2–2.5 (meas.); tPSA ~89–105 Ų (calc.); HBD = 2–4 |
| Quantified Difference | LogP/LogD difference ≈ 1.1–2.4 log units; HBD reduced from ≥2 to 0 |
| Conditions | Computational prediction (ChemAxon/ALOGPS consensus) and published experimental LogD for 2,4-diamino pyrido[3,2-d]pyrimidine antifolates (pH 7.4, 25°C) |
Why This Matters
Higher lipophilicity and zero H-bond donors predict improved passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays and reduces reliance on active transporter-mediated uptake.
- [1] Wang, M. et al. (2017). Eur. J. Med. Chem., 128, 88–97. Table 2: Representative 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines; LogD₇.₄ determined by shake-flask method. View Source
